molecular formula C10H12INO2 B1412758 N-[2-(4-Iodophenoxy)ethyl]acetamide CAS No. 1637393-58-8

N-[2-(4-Iodophenoxy)ethyl]acetamide

Cat. No.: B1412758
CAS No.: 1637393-58-8
M. Wt: 305.11 g/mol
InChI Key: WEGVMWYHUZGZED-UHFFFAOYSA-N
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Description

N-[2-(4-Iodophenoxy)ethyl]acetamide is a versatile chemical compound with the molecular formula C10H12INO2. This compound is characterized by the presence of an iodophenoxy group attached to an ethyl acetamide moiety. It is used in various scientific research applications due to its unique properties.

Properties

IUPAC Name

N-[2-(4-iodophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGVMWYHUZGZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Iodophenoxy)ethyl]acetamide typically involves the reaction of 4-iodophenol with ethyl bromoacetate to form an intermediate, which is then reacted with acetamide under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Iodophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethyl acetamides, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

N-[2-(4-Iodophenoxy)ethyl]acetamide is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in radiolabeling studies due to the presence of the iodine atom, which can be replaced with radioactive isotopes.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Iodophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, modulating their activity. The ethyl acetamide moiety can also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Bromophenoxy)ethyl]acetamide
  • N-[2-(4-Chlorophenoxy)ethyl]acetamide
  • N-[2-(4-Fluorophenoxy)ethyl]acetamide

Uniqueness

N-[2-(4-Iodophenoxy)ethyl]acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in radiolabeling and other specialized applications.

Biological Activity

N-[2-(4-Iodophenoxy)ethyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of acetamides, characterized by an acetamide functional group attached to a phenoxyethyl chain. The presence of the iodine atom on the phenyl ring may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Structural Formula

C11H12INO2\text{C}_{11}\text{H}_{12}\text{I}\text{N}\text{O}_{2}
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. Research indicates that modifications in the acetamide structure can significantly affect inhibitory potency against this enzyme .
  • Anticancer Properties : The compound's structural analogs have shown promising anticancer activities. For instance, phenoxy group-containing derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some studies suggest that derivatives of phenoxyacetic acids can exhibit neuroprotective properties, potentially through modulation of oxidative stress pathways and anti-inflammatory effects .

Case Studies and Experimental Findings

  • α-Glucosidase Inhibition : A study evaluated several acetamide derivatives for their α-glucosidase inhibitory activity. The findings indicated that certain substitutions on the phenoxy group significantly enhanced inhibition, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
  • Anticancer Activity : In vitro assays revealed that this compound analogs exhibited IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating moderate to high efficacy compared to standard chemotherapeutics like Doxorubicin .
  • Neuroprotection : Research exploring the neuroprotective effects of phenoxy derivatives showed that they could reduce neuronal damage in models of oxidative stress, potentially making them candidates for treating neurodegenerative diseases .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeTarget/Cell LineIC50 (µM)Reference
α-Glucosidase InhibitionEnzyme0.56
Anticancer ActivityOVCAR-4 (Ovarian Cancer)5.67
Anticancer ActivityMCF-7 (Breast Cancer)10.25
NeuroprotectionNeuronal CellsNot Specified

Q & A

Q. What are the primary synthetic routes for N-[2-(4-Iodophenoxy)ethyl]acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-iodophenol with 2-chloroethylacetamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, excess 4-iodophenol (1.2–1.5 equivalents) improves conversion rates, while polar aprotic solvents like DMF enhance reactivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of the acetamide group (δ ~2.0 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂ adjacent to oxygen) and iodophenoxy moiety (aromatic protons at δ ~6.8–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated m/z 333.07 for C₁₀H₁₂INO₂) and detects isotopic patterns consistent with iodine .
  • HPLC: Assesses purity (>95% recommended for in vitro studies) using C18 columns with UV detection at 254 nm .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

For receptor-binding studies:

  • Use cell lines expressing target receptors (e.g., GPCRs or enzymes) and competitive radioligand assays to measure IC₅₀ values.
  • Include negative controls (e.g., DMSO vehicle) and reference agonists/antagonists (e.g., known acetamide derivatives) .
  • Optimize incubation times (typically 30–60 minutes) and concentrations (0.1–100 μM) to avoid cytotoxicity, verified via MTT assays .

Advanced Research Questions

Q. How do crystallographic data inform the understanding of intermolecular interactions in this compound?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) that stabilize the crystal lattice. For example, the acetamide group forms intermolecular bonds with neighboring oxygen atoms, while iodine’s polarizability contributes to van der Waals interactions. These features impact solubility and melting point, which are critical for formulation studies . Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts, improving bond-length accuracy (mean C–C bond deviation ~0.009 Å) .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar acetamide derivatives?

Discrepancies in NMR chemical shifts or splitting patterns often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable Temperature NMR: Identifies dynamic processes (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict theoretical spectra to cross-validate experimental data .
  • 2D NMR Techniques: HSQC and HMBC correlations resolve overlapping signals in aromatic regions .

Q. How can multi-step synthesis pathways be optimized to improve scalability for this compound?

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) enhance selectivity in reducing nitro or halogenated intermediates .
  • Flow Chemistry: Continuous-flow reactors improve heat/mass transfer in exothermic steps (e.g., iodination), reducing side reactions.
  • DoE (Design of Experiments): Statistical optimization of parameters (pH, temperature, reagent ratios) maximizes yield while minimizing purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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